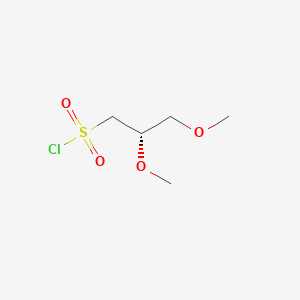

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

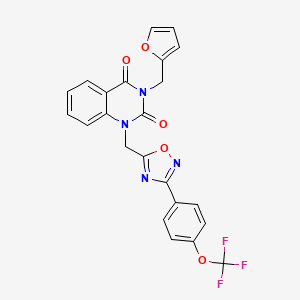

説明

This compound is a sulfonyl chloride derivative. Sulfonyl chlorides are a class of organic compounds with the general formula R-SO2-Cl, where R is an organic group. They are often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and the “(2S)-2,3-dimethoxypropane” group .Chemical Reactions Analysis

Sulfonyl chlorides are reactive towards nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific sulfonyl chloride would depend on the nature of the R group. In general, sulfonyl chlorides are typically colorless liquid or white solid at room temperature .科学的研究の応用

Palladium-Catalyzed Sulfonylation of Aryloxypyridines

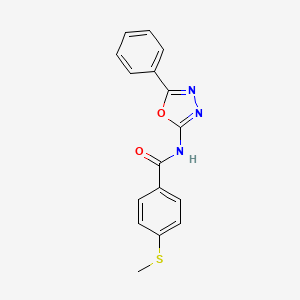

A process was developed for the direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring. Sulfonyl chlorides, including compounds like (2S)-2,3-dimethoxypropane-1-sulfonyl chloride, were utilized as sulfonylation reagents. This method demonstrated applicability to a range of substrates, both electron-rich and electron-deficient. The ortho-sulfonylated phenol was produced efficiently from the sulfonylation product by removing the pyridyl group, showcasing the potential use of sulfonyl chlorides in complex organic syntheses (Xu et al., 2015).

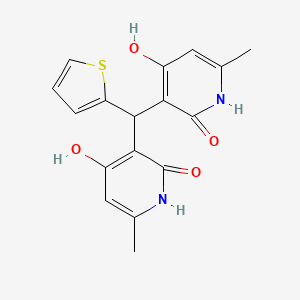

Sulfonic Acid Functionalized Pyridinium Chloride in Synthesis

Synthesis of Tetrahydrobenzo[a]-xanthen-11-ones

Novel ionic liquid sulfonic acid functionalized pyridinium chloride was synthesized and used as a catalyst for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones through a one-pot multi-component condensation. This showcases the role of sulfonyl chloride derivatives in facilitating complex organic reactions (Moosavi‐Zare et al., 2013).

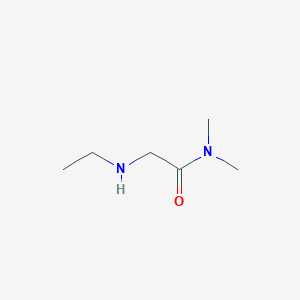

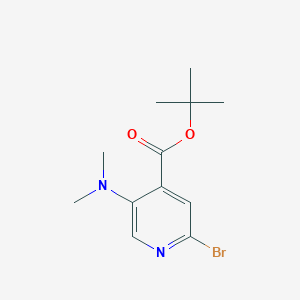

3,3-Dimethoxypropylsulfonyl Chloride in Amine Synthesis

Versatile Protecting and Activating Group for Amine Synthesis

3,3-Dimethoxypropylsulfonyl (Dimps) chloride was used as a sulfonating agent for amines, leading to the production of Dimps-amides in excellent yields. This demonstrates the utility of sulfonyl chloride derivatives in synthesizing and modifying amines, a crucial component in pharmaceutical and chemical industries (Sakamoto et al., 2018).

DPCS-Cl in Fluorescent Labeling

Fluorescent Labeling of Amino Acids for HPLC

3,6-Dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride (DPCS-Cl), a derivative of sulfonyl chloride, was used as a pre-column derivatization reagent for the determination of proline (Pro) and hydroxyproline (Hyp) with high-performance liquid chromatography. This application highlights the role of sulfonyl chloride derivatives in enhancing detection sensitivity in bioanalytical methods (Teng et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRWKUFLBBONMX-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CS(=O)(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CS(=O)(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)

![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)

![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)